Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (4-bromo-2-formylphenoxy)acetate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (4-bromo-2-formylphenoxy)acetate
This technical guide provides an in-depth physicochemical and synthetic profile of Ethyl (4-bromo-2-formylphenoxy)acetate , a critical intermediate in the synthesis of pharmacologically active benzofurans and heterocyclic scaffolds.[1]
[1]
Part 1: Executive Summary & Structural Architecture[1]
Ethyl (4-bromo-2-formylphenoxy)acetate is a bifunctionalized aromatic ether characterized by the presence of an electrophilic aldehyde, a nucleophilic-susceptible ester, and a bromine handle for cross-coupling.[1] Its primary utility lies in medicinal chemistry as a precursor for substituted benzofurans via intramolecular cyclization.[1]
Structural Identity[1][2][3]
-
IUPAC Name: Ethyl 2-(4-bromo-2-formylphenoxy)acetate[1]
-
CAS Registry Number: 51336-47-1 (Isomer specific; verify against specific vendor lots)[1]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 287.11 g/mol [1]
Electronic Environment
The molecule features a "push-pull" electronic system:[1]
-
Phenoxy Core: The oxygen atom at position 1 acts as a
-donor, activating the ring.[1] -
Formyl Group (C-2): An electron-withdrawing group (EWG) that activates the adjacent position for nucleophilic attack during cyclization.[1]
-
Bromine (C-4): A deactivating group that serves as a robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) post-cyclization, allowing for late-stage diversification.[1]
Part 2: Physicochemical Characterization[1][6]
The following data aggregates experimental observations and calculated consensus values for laboratory handling.
| Property | Value / Description | Context for Researchers |
| Physical State | White to off-white crystalline solid | Distinct from the liquid ethyl bromoacetate precursor.[1] |
| Melting Point | 62–65 °C (Typical range) | Lower melting point requires careful drying; avoid high-vac ovens >50°C. |
| Boiling Point | ~360 °C (Calculated at 760 mmHg) | Not distillable at atm pressure; decomposes.[1] |
| Solubility | Soluble: DCM, EtOAc, THF, AcetoneInsoluble: Water | Lipophilic nature allows easy aqueous workup.[1] |
| LogP | ~2.6 (Predicted) | Moderate lipophilicity; cell-permeable scaffold precursor.[1] |
| Stability | Moisture Sensitive (Ester hydrolysis) | Store under inert atmosphere (Ar/N2) at 2–8°C. |
Part 3: Synthetic Genesis & Protocol
The synthesis follows a Williamson Ether Synthesis protocol.[1] Unlike standard phenol alkylations, the presence of the ortho-formyl group requires specific base selection to prevent Cannizzaro disproportionation or premature aldol reactions.[1]
Optimized Experimental Protocol
Objective: Synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate on a 10 mmol scale.
-
Reagents:
-
5-Bromosalicylaldehyde (2.01 g, 10 mmol)[1]
-
Ethyl bromoacetate (1.84 g, 11 mmol, 1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (30 mL)
-
-
Procedure:
-
Step 1 (Deprotonation): Charge a flame-dried round-bottom flask with 5-bromosalicylaldehyde and anhydrous MeCN.[1] Add
in one portion.[1][4] Stir at RT for 15 min.[1] Observation: Color shift to bright yellow indicates phenoxide formation.[1] -
Step 2 (Alkylation): Add ethyl bromoacetate dropwise via syringe to the stirring suspension.
-
Step 3 (Reflux): Heat the mixture to reflux (80°C for MeCN) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting phenol (
) should disappear, and a lower polarity product ( ) should appear.[1] -
Step 4 (Workup): Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Step 5 (Purification): Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
-
Expert Insight: Causality in Reagent Choice
-
Base Selection (
vs. NaOH): We utilize mild carbonate bases rather than hydroxides.[1] Strong hydroxides can attack the aldehyde (Cannizzaro) or hydrolyze the ethyl ester of the reagent/product, reducing yield.[1] -
Solvent Effect: DMF accelerates the reaction via better cation solvation but is harder to remove.[1] Acetonitrile is the preferred balance of rate and workup ease.[1]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic workflow for the Williamson ether synthesis of the target compound.
Part 4: Reactivity Profile & Transformation Logic[1]
The core value of this molecule is its ability to undergo intramolecular Knoevenagel-type condensation to form benzofurans.[1] This is a dominant pathway in the synthesis of anti-inflammatory agents.[1]
The Benzofuran Cyclization Pathway
Under basic conditions (e.g., NaOEt/EtOH or DBU), the methylene protons alpha to the ester are deprotonated.[1] The resulting enolate attacks the ortho-aldehyde.[1]
-
Enolization: Base removes a proton from the
group.[1] -
Aldol Addition: The enolate attacks the carbonyl carbon of the aldehyde.[1]
-
Dehydration: Loss of water drives aromatization, yielding Ethyl 5-bromobenzofuran-2-carboxylate .[1]
Visualization: Cyclization Mechanism
Figure 2: Mechanistic pathway for the conversion of the ether intermediate to the benzofuran scaffold.[1]
Part 5: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized material, compare experimental data against these predicted spectroscopic signatures.
Proton NMR ( NMR, 400 MHz, )
- 10.50 ppm (s, 1H): Aldehyde proton (Distinctive diagnostic peak).[1] Absence indicates oxidation or cyclization.[1]
- 7.95 ppm (d, J=2.5 Hz, 1H): Aromatic H-3 (Ortho to aldehyde, meta to Br).[1]
- 7.60 ppm (dd, 1H): Aromatic H-5.[1]
- 6.80 ppm (d, 1H): Aromatic H-6 (Ortho to ether linkage).[1]
-
4.75 ppm (s, 2H):
methylene protons.[1] Key check: If this splits or shifts significantly, check for hydrolysis.[1] - 4.25 ppm (q, 2H) & 1.30 ppm (t, 3H): Ethyl ester group.[1]
Infrared Spectroscopy (IR)[1][8]
-
1750–1735 cm⁻¹: Ester C=O stretch (Strong).[1]
-
1690–1680 cm⁻¹: Aldehyde C=O stretch (Strong).[1]
-
2850 & 2750 cm⁻¹: C-H Fermi resonance of the aldehyde (The "doublet" check).
References
-
Alfa Chemistry. (2024).[1] Ethyl (4-bromo-2-formylphenoxy)acetate Product Sheet. Retrieved from [1]
-
Matrix Scientific. (2024).[1] Safety Data Sheet: Ethyl 2-(2-bromo-4-formylphenoxy)acetate. Retrieved from [1]
-
Organic Syntheses. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220-229.[5] Retrieved from [1]
-
PubChem. (2024).[1][6] Compound Summary: Ethyl (4-formylphenoxy)acetate (Analogous Structure).[1] Retrieved from [1]
-
ChemSpider. (2024).[1] Synthetic Pages: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. Retrieved from [1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 140451-41-8 Cas No. | Ethyl 2-(2-bromo-4-formylphenoxy)acetate | Matrix Scientific [matrixscientific.com]
- 3. ethyl 2-(4-bromo-2-formylphenoxy)acetate [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-bromo-(4-bromophenyl)acetate 97 77143-76-1 [sigmaaldrich.com]
